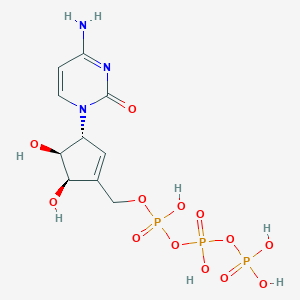

Cyclopentenylcytosine 6-triphosphate

Description

Structure

3D Structure

Properties

CAS No. |

118045-71-9 |

|---|---|

Molecular Formula |

C10H16N3O13P3 |

Molecular Weight |

479.17 g/mol |

IUPAC Name |

[[(3R,4S,5R)-3-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxycyclopenten-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N3O13P3/c11-7-1-2-13(10(16)12-7)6-3-5(8(14)9(6)15)4-24-28(20,21)26-29(22,23)25-27(17,18)19/h1-3,6,8-9,14-15H,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,8-,9+/m1/s1 |

InChI Key |

SDWSIGMPZFNONK-VDAHYXPESA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

CPC TP CPEC-TP cyclopentenyl cytosine 5'-triphosphate cyclopentenylcytosine 6-triphosphate |

Origin of Product |

United States |

Molecular Mechanism of Action: Inhibition of Ctp Synthetase by Cyclopentenylcytosine 6 Triphosphate

Cytidine (B196190) Triphosphate Synthetase (CTPS) as the Primary Enzyme Target

Cyclopentenylcytosine (B51076) is intracellularly phosphorylated to its active form, CPEC-TP. nih.gov This metabolite is a potent inhibitor of cytidine-5'-triphosphate (B129977) synthetase (CTP synthetase), a key enzyme in the synthesis of cytidine nucleotides. nih.govnih.gov The inhibition of this enzyme disrupts the production of essential precursors for nucleic acid synthesis.

CTP synthetase (CTPS) is a pivotal enzyme that catalyzes the final, rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway. wikipedia.orgnih.govnih.govnih.gov Its fundamental role is the amination of uridine (B1682114) triphosphate (UTP) to form cytidine triphosphate (CTP). wikipedia.orgnih.gov This conversion is essential as CTP is a critical building block for the synthesis of DNA and RNA. nih.govwikipedia.orgpatsnap.com The reaction is ATP-dependent and utilizes glutamine as the primary source for the amino group. wikipedia.orgqmul.ac.uk Specifically, the reaction involves the ATP-dependent phosphorylation of UTP, creating a reactive intermediate that can then react with ammonia (B1221849), derived from the hydrolysis of glutamine within another domain of the enzyme, to form CTP. wikipedia.org

CTP synthetase activity is not uniform across all cell types; it is significantly elevated in rapidly proliferating cells. life-science-alliance.orgnih.gov This includes various cancer cells and activated lymphocytes, which have a high demand for nucleotides to support DNA replication and cell division. nih.govnih.govlife-science-alliance.org Studies have shown that the CTP synthetase activity in acute non-lymphocytic leukaemia (ANLL) cells is significantly higher than in non-malignant granulocytes from healthy individuals. nih.gov This upregulation of CTPS activity is a common feature in many human and rodent tumors. wikipedia.orgnih.gov For instance, CTPS1 expression is typically low in resting T cells but is rapidly increased following T-cell receptor activation to sustain the proliferation required for an immune response. researchgate.net This dependency makes CTPS an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell growth. nih.govnih.gov

In humans, CTP synthetase activity is carried out by two distinct isoforms, CTPS1 and CTPS2, which are encoded by separate genes but share a high degree of structural identity (over 75%). wikipedia.orgnih.govlife-science-alliance.org Both isoforms contain a synthetase domain and a glutaminase (B10826351) domain. life-science-alliance.org

The regulation of these isoforms is complex and involves several mechanisms:

Allosteric Regulation: The activity of CTPS is allosterically regulated by nucleotide levels. Guanosine triphosphate (GTP) acts as an activator, while the end-product, CTP, serves as a feedback inhibitor. wikipedia.orgwikipedia.org CTPS2 appears to be more sensitive to this feedback inhibition by CTP compared to CTPS1. life-science-alliance.org

Phosphorylation: Both human CTPS isoforms are regulated by phosphorylation, which can inhibit their enzymatic activity. wikipedia.orglife-science-alliance.org

Oligomerization: CTPS enzymes can exist as monomers, dimers, and tetramers. The tetrameric form is considered the active state, and its formation is influenced by the presence of substrates like ATP and UTP. wikipedia.orgnih.gov These tetramers can further polymerize into filamentous structures known as cytoophidia. wikipedia.orgnih.gov

Functionally, CTPS1 is considered the primary contributor to cell proliferation. life-science-alliance.org Cells deficient in CTPS1 show a diminished ability to proliferate, highlighting its central role in sustaining the CTP pools necessary for DNA synthesis in dividing cells. life-science-alliance.orgresearchgate.net

Kinetic and Mechanistic Characterization of CTPS Inhibition by CPEC-TP

The interaction between CPEC-TP and CTP synthetase has been characterized through kinetic studies, revealing the specific nature of the inhibition.

CPEC-TP has been identified as a non-competitive inhibitor of CTP synthetase. nih.gov Unlike a competitive inhibitor, which would bind to the active site and compete with the substrate (UTP), a non-competitive inhibitor binds to a different site on the enzyme. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Kinetic analyses of CTP synthetase in the presence of CPEC-TP support this mechanism. While the enzyme normally displays standard Michaelis-Menten kinetics, the addition of CPEC-TP induces sigmoidal kinetic plots. nih.gov This shift indicates a cooperative binding mechanism, where the binding of one inhibitor molecule influences the binding of others, which is characteristic of allosteric, non-competitive inhibition. nih.gov

Direct enzymatic assays have been used to quantify the inhibitory potency of CPEC-TP against CTP synthetase. Studies using partially purified bovine CTP synthetase demonstrated that CPEC-TP inhibited the enzyme with a median inhibitory concentration (IC50) of 6 µM. nih.gov In contrast, the monophosphate and diphosphate (B83284) forms of cyclopentenylcytosine were found to be ineffective, confirming that CPEC-TP is the active inhibitory metabolite. nih.gov Further investigation into the kinetics of this inhibition revealed a Hill coefficient of 3.2, which quantifies the degree of cooperativity in the binding of the inhibitor to the enzyme. nih.gov

Allosteric Modulation and Sigmoidal Kinetic Profiles Induced by CPEC-TP

The interaction of CPEC-TP with CTP synthetase extends beyond simple competitive inhibition, inducing significant changes in the enzyme's kinetic behavior characteristic of allosteric modulation. Under normal conditions, in the presence of saturating concentrations of its substrates ATP and glutamine, CTP synthetase exhibits a classic Michaelis-Menten hyperbolic response with respect to UTP concentration. nih.gov However, the introduction of CPEC-TP fundamentally alters this profile.

Research on partially purified bovine CTP synthetase has demonstrated that CPEC-TP induces cooperative binding of the substrate UTP, resulting in sigmoidal kinetic plots. nih.govresearchgate.net This shift from hyperbolic to sigmoidal kinetics is a hallmark of an allosteric inhibitor. The sigmoidal curve indicates that the binding of one substrate molecule to the enzyme complex influences the binding of subsequent substrate molecules at other active sites within the multimeric enzyme. nih.gov

A key quantitative measure of this cooperativity is the Hill coefficient. In the presence of CPEC-TP, the Hill coefficient for CTP synthetase was calculated to be 3.2. nih.govresearchgate.net A Hill coefficient greater than 1 confirms positive cooperativity among the enzyme's substrate-binding sites, a direct consequence of the allosteric inhibition by CPEC-TP. It is crucial to note that the inhibitory activity is specific to the triphosphate form; both cyclopentenylcytosine monophosphate and diphosphate were found to be ineffective against the enzyme. nih.gov This allosteric mechanism, where the inhibitor binds to a site distinct from the active site to modulate activity, is similar to the natural feedback inhibition of CTPS by its own product, CTP, which also induces positive cooperativity for UTP. nih.gov

Kinetic Profile of CTP Synthetase in the Presence of CPEC-TP

| Condition | Kinetic Profile (vs. UTP) | Hill Coefficient (n) | Reference |

|---|---|---|---|

| No Inhibitor | Michaelis-Menten (Hyperbolic) | 1 | nih.gov |

| With CPEC-TP | Sigmoidal | 3.2 | nih.govresearchgate.net |

Structural Insights into CPEC-TP Binding Site within CTPS (e.g., ATP pocket)

While a specific crystal structure of CTP synthetase co-complexed with CPEC-TP is not available, significant structural insights into its binding site can be derived from studies of the enzyme with its natural substrates and other inhibitors. CTP synthetase is a complex tetrameric enzyme with multiple functional domains and binding sites, including those for UTP, the allosteric activator GTP, and the energy source ATP. wikipedia.orgnih.govnih.gov

CPEC-TP, as a cytidine nucleotide analog, is understood to exert its effect by interacting with the nucleotide binding sites within the enzyme's synthetase domain. nih.govnih.gov Structural and mutational data point towards two primary locations where CPEC-TP could bind to cause inhibition:

The UTP/CTP Binding Site: CTPS is subject to feedback inhibition by its product, CTP, which competes with the substrate UTP. nih.gov Structural analyses suggest that while the triphosphate portions of UTP and CTP overlap, the nucleoside moiety of the inhibitor CTP binds in an alternative pocket adjacent to the UTP binding site. wikipedia.org Given that mutations conferring resistance to CPEC have been mapped to this region, it is highly probable that CPEC-TP binds at this product/drug inhibition site, mimicking the natural feedback regulation by CTP. nih.gov

The ATP Binding Site: More recent structural studies have revealed additional layers of regulation. A cryo-electron microscopy study of Drosophila CTPS identified a noncanonical binding site for CTP that directly overlaps with the ATP binding site. nih.govnih.gov This finding suggests a novel mechanism of feedback inhibition where CTP can directly compete with ATP. As an analog of CTP, it is plausible that CPEC-TP also binds to this pocket, functioning as a direct competitor to ATP and preventing the initial phosphorylation of UTP, which is the first step of the catalytic reaction. wikipedia.orgqmul.ac.uk

The active site of the human CTPS synthetase domain is formed by the interaction of three different subunits of the tetramer. nih.gov Crystal structures show bound sulfate (B86663) ions that mark the positions of the phosphate-binding pockets for both ATP and UTP. nih.gov CPEC-TP, with its triphosphate chain, would anchor within one of these phosphate-binding regions, with its cyclopentenyl-cytosine base occupying either the UTP/CTP-specific pocket or the ATP-specific pocket to exert its potent inhibitory and allosteric effects.

Summary of Potential CPEC-TP Binding Sites on CTP Synthetase

| Potential Binding Site | Mechanism of Action | Supporting Evidence | Reference |

|---|---|---|---|

| UTP/CTP Product Inhibition Site | Competes with UTP substrate; mimics natural CTP feedback inhibition. | Mutations conferring CPEC resistance map to this site. Distinct pocket for inhibitor nucleoside moiety. | wikipedia.orgnih.gov |

| ATP Binding Site (Noncanonical CTP Site) | Competes with ATP, preventing the initial UTP phosphorylation step. | High-resolution structures show CTP can bind directly in the ATP pocket. | nih.govnih.gov |

Cellular and Biochemical Consequences of Ctp Synthetase Inhibition by Cpec Tp

Perturbation of Nucleotide Pools: Depletion of Cytidine (B196190) Triphosphate (CTP)

The primary and most immediate biochemical consequence of CTP synthetase inhibition by CPEC-TP is a significant and rapid depletion of the intracellular pool of Cytidine Triphosphate (CTP). cancer.govresearchgate.net CPEC-TP functions as a non-competitive or competitive inhibitor of CTP synthetase, effectively blocking the de novo synthesis of CTP from UTP. nih.govcancer.gov This inhibitory action leads to a sharp decline in CTP levels within the cell, while the concentrations of other ribonucleotides like UTP, ATP, and GTP often remain largely unchanged initially. nih.govresearchgate.net

Research across various cancer cell lines has consistently demonstrated this CTP depletion. In vitro treatment of acute non-lymphocytic leukaemia (ANLL) cells with CPEC resulted in a major depletion of the CTP concentration, with one study reporting a 77% reduction at a concentration of 2.5 µM. nih.gov Similarly, in acute lymphoblastic leukemia (ALL) cells, CPEC induced a dose-dependent decrease in CTP levels, with the lowest tested concentration (0.63 µM) causing a depletion of 41 ± 20%. researchgate.net Studies on human pancreatic carcinoma cell lines also confirmed that CPEC specifically reduces the CTP/UTP ratio in a dose-dependent manner. nih.gov The extent of CTP depletion in cancer cells has been shown to correlate positively with the intrinsic activity of CTP synthetase, which is often elevated in malignant cells compared to their healthy counterparts. nih.govresearchgate.net

| Cell Type | CPEC Concentration | Observed CTP Depletion | Source |

|---|---|---|---|

| Acute Non-Lymphocytic Leukaemia (ANLL) | 2.5 µM | 77% | nih.gov |

| Acute Lymphoblastic Leukemia (ALL) | 0.63 µM | 41 ± 20% | researchgate.net |

| Pancreatic Carcinoma (Panc-1, MiaPaca-2, BxPC-3) | Dose-dependent | Specific reduction in CTP/UTP ratio | nih.gov |

| Molt-4 (T-lymphoblastic) | Dose-dependent | Pronounced decline in CTP level | researchgate.net |

Downregulation of Deoxycytidine Triphosphate (dCTP) Levels

Following the depletion of CTP, a secondary effect is the downregulation of deoxycytidine triphosphate (dCTP) levels. CTP is a precursor for the synthesis of dCTP through the action of ribonucleotide reductase. Consequently, a diminished CTP pool leads to a reduced supply for dCTP production. CPEC has been shown to cause the depletion of both cytidine ribonucleotide and deoxycytidine nucleotide pools. researchgate.netnih.gov

In studies with ALL cells, treatment with 0.63 µM CPEC not only depleted CTP but also resulted in a dCTP depletion of 27 ± 21%. researchgate.net This reduction in the dCTP pool is a critical consequence, as dCTP is an essential building block for DNA synthesis. The balance of all four deoxyribonucleoside triphosphates (dNTPs) is vital for the fidelity of DNA replication and repair, and a significant reduction in dCTP levels can severely compromise these processes. nih.govnih.gov

Impact on Macromolecular Biosynthesis

The CPEC-TP-induced disruption of cytidine nucleotide pools has profound inhibitory effects on the synthesis of essential macromolecules, namely DNA and RNA. researchgate.netcancer.gov

Inhibition of DNA Synthesis and Replication Fidelity

The synthesis of new DNA strands during replication is critically dependent on a sufficient and balanced supply of all four dNTPs, including dCTP. nih.gov The downregulation of the dCTP pool by CPEC-TP directly inhibits the rate of DNA synthesis. researchgate.netnih.gov This inhibition stems from the lack of an essential precursor required by DNA polymerases to elongate DNA chains. nih.gov

Furthermore, an imbalance in the dNTP pool, such as the specific depletion of dCTP, can compromise the fidelity of DNA replication. nih.gov An incorrect ratio of dNTPs can lead to increased rates of nucleotide misincorporation by DNA polymerases, potentially resulting in mutations. nih.gov The cell's machinery for DNA synthesis is sensitive to the relative concentrations of the dNTPs, and significant perturbations can affect genomic stability. nih.gov

Suppression of RNA Synthesis (e.g., rRNA, tRNA Transcription)

CTP is a fundamental building block for all forms of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), synthesized by RNA polymerases. The severe depletion of the intracellular CTP pool directly hinders the process of transcription. cancer.govresearchgate.net Without an adequate supply of CTP, RNA polymerases cannot efficiently elongate RNA transcripts, leading to a general suppression of RNA synthesis. This has been observed in both lymphocytic and myeloid leukaemic cell lines following treatment with CPEC. researchgate.net The inhibition of rRNA and tRNA synthesis is particularly impactful, as it cripples the cell's protein synthesis machinery, further contributing to the cessation of growth and proliferation.

Modulation of Cellular Proliferation and Cell Cycle Progression (e.g., S-phase accumulation)

By inhibiting the synthesis of DNA and RNA, CPEC-TP effectively halts cellular proliferation. nih.gov This cytostatic effect is closely linked to a significant perturbation of the cell cycle. The S-phase of the cell cycle is characterized by active DNA synthesis. When the dCTP pool is depleted, DNA replication stalls, leading to an accumulation of cells in the S-phase. researchgate.net This S-phase arrest is a common outcome of treatments that interfere with DNA synthesis. nih.gov

Detailed studies in neuroblastoma cell lines have illustrated this effect. Treatment with CPEC caused a time- and concentration-dependent accumulation of cells in the S-phase, which was in some cases followed by a subsequent arrest in the G0/G1 phase. nih.gov This indicates that the initial block in DNA replication (S-phase) is followed by a more profound and persistent growth arrest.

| Cell Line | CPEC Concentration | Time | Observed Cell Cycle Effect | Source |

|---|---|---|---|---|

| SK-N-BE(2)c | 50-250 nM | 2-3 days | Time- and concentration-dependent accumulation in S-phase | nih.gov |

| SK-N-BE(2)c | 50-250 nM | 4 days | G0/G1-phase arrest | nih.gov |

| SK-N-SH | 250 nM - 1 µM | Time-dependent | Accumulation in S-phase, followed by G0/G1-phase accumulation | nih.gov |

Effects on Cytoskeletal Structures (e.g., CTPS filament formation)

CTP synthetase enzymes possess the ability to assemble into large, filamentous structures known as cytoophidia. nih.govbiorxiv.org This polymerization is a conserved regulatory mechanism. nih.gov The assembly and disassembly of these filaments are influenced by the metabolic state of the cell, including the concentrations of substrates and products. biorxiv.org

Specifically, the product CTP acts as a feedback inhibitor and can promote the assembly of CTPS into an inactive or less active filamentous state. nih.govnih.gov In organisms like E. coli, the presence of CTP drives the formation of these inhibitory filaments. biorxiv.org Therefore, the cellular concentration of CTP is a key regulator of the equilibrium between active, tetrameric CTPS and inactive, polymerized CTPS. nih.gov

By causing a drastic depletion of the CTP pool, CPEC-TP indirectly affects this structural equilibrium. A low CTP environment would be expected to shift the balance away from the formation of inactive filaments, favoring the disassembled, active form of the enzyme. While CPEC-TP directly inhibits the enzyme's catalytic site, its effect on the CTP pool also perturbs this higher-order structural regulation, preventing the enzyme from entering its CTP-induced inactive, storage-like state.

Synergistic and Modulatory Interactions of Cyclopentenylcytosine and Its Triphosphate with Other Agents

Augmentation of Cytarabine (B982) (Ara-C) Efficacy

The combination of CPEC with cytarabine (Ara-C), a cornerstone of chemotherapy for certain leukemias, has been shown to produce synergistic cytotoxic effects. nih.gov Ara-C, a deoxycytidine analogue, requires intracellular phosphorylation to its active form, Ara-C triphosphate (Ara-CTP), to exert its antineoplastic effects by inhibiting DNA synthesis. nih.govresearchgate.net The efficacy of Ara-C is influenced by the cellular mechanisms that regulate its activation.

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of Ara-C to Ara-C monophosphate (Ara-CMP). nih.govresearchgate.net The activity of dCK is subject to feedback inhibition by dCTP, the natural counterpart to Ara-CTP. nih.gov By inhibiting CTP synthetase, CPEC-TP causes a reduction in the intracellular pool of CTP, which subsequently leads to decreased levels of dCTP. nih.gov This depletion of dCTP relieves the feedback inhibition on dCK, thereby increasing the enzyme's activity. nih.gov Enhanced dCK activity leads to a more efficient phosphorylation of Ara-C, facilitating its conversion to the active triphosphate form. nih.gov

The CPEC-induced increase in dCK activity directly enhances the anabolism of Ara-C, leading to higher intracellular concentrations of Ara-CTP. nih.gov With reduced competition from endogenous dCTP, the incorporation of Ara-CTP into the DNA of cancer cells is also facilitated. nih.govnih.gov This ultimately potentiates the DNA synthesis-inhibiting and pro-apoptotic effects of Ara-C.

Research on T-lymphoblastic leukemic cells has demonstrated this synergistic relationship. A preincubation with a low concentration of CPEC, which on its own induced minimal apoptosis, followed by a co-incubation with Ara-C, resulted in a synergistic increase in programmed cell death. nih.gov

| Treatment Condition | Percentage of Apoptotic Cells (%) |

|---|---|

| Control | <1 |

| CPEC (37.5 nM for 40h) | 4 |

| Ara-C (62.5 nM for 16h) | 7 |

| CPEC preincubation (24h) followed by CPEC + Ara-C (16h) | 27 |

Data derived from studies on T-lymphoblastic leukemic cell lines, showing a significant increase in apoptosis with combined treatment compared to individual agents. nih.gov

Combinatorial Effects with Gemcitabine (B846) (dFdC)

Similar to its interaction with Ara-C, CPEC demonstrates significant synergistic effects when combined with gemcitabine (dFdC), another deoxycytidine analogue used in the treatment of various solid tumors. nih.gov The mechanism of this synergy also revolves around the modulation of pyrimidine (B1678525) metabolism and the enhancement of dCK activity. nih.gov

In studies on human neuroblastoma cell lines, pre-incubation with CPEC was found to significantly increase the cytotoxicity of gemcitabine. This potentiation of cell-killing effects was observed across multiple neuroblastoma cell lines. The increased cytotoxicity, with a 1.3 to 5.3-fold enhancement, was directly linked to a substantial increase in gemcitabine anabolism. nih.gov The CPEC-induced depletion of CTP pools led to a significant elevation in both the expression and activity of dCK, which in turn dramatically increased the formation of gemcitabine's active phosphorylated metabolites. nih.gov

| Parameter | Fold Increase with CPEC Pre-incubation |

|---|---|

| dFdC Cytotoxicity | 1.3 - 5.3 |

| [3H]dFdC Anabolism | 6 - 44 |

| dCK Activity | Significant Increase |

| dCK Expression | Significant Increase |

Data from a study on SK-N-BE(2)c neuroblastoma cells, illustrating that pre-incubation with CPEC leads to a marked increase in the anabolism and cytotoxic effects of gemcitabine, correlated with an upregulation of dCK. nih.gov

Modulation of Pyrimidine Metabolism in Antiviral Contexts

CPEC possesses broad-spectrum antiviral activity against a range of DNA and RNA viruses. nih.gov Its mechanism of action in this context is also the inhibition of CTP synthetase, which results in the depletion of the CTP pool necessary for viral replication. nih.govmdpi.com The reliance of viruses on host cell machinery for replication makes the de novo nucleotide biosynthesis pathway an attractive target for antiviral strategies. biorxiv.org

The modulation of pyrimidine metabolism by CPEC can be leveraged in combination with other antiviral agents. For instance, inhibitors of other enzymes in the pyrimidine biosynthetic pathway, such as OMP decarboxylase inhibitors, have been shown to potentiate the cytocidal activity of CPEC. nih.gov Furthermore, the strategy of limiting intracellular pyrimidine pools through inhibitors can work synergistically with antiviral nucleoside analogs. By reducing the competing natural nucleosides, the incorporation of antiviral nucleoside analogues into the viral genome is enhanced, thereby increasing their therapeutic efficacy. biorxiv.orgnih.gov This principle suggests that CPEC could be a valuable component of combination antiviral therapies, enhancing the activity of other direct-acting antiviral nucleosides by modulating the host cell's pyrimidine metabolism. biorxiv.org

Mechanisms of Acquired Resistance to Cyclopentenylcytosine and Cyclopentenylcytosine 6 Triphosphate

Alterations in CTP Synthetase Enzyme Characteristics

A primary mechanism of resistance involves direct changes to CTP synthetase (CTPS), the enzyme inhibited by CPEC-TP. nih.gov These alterations can modify the enzyme's fundamental kinetic properties and reduce its sensitivity to the inhibitor.

In some resistant cell lines, the CTPS enzyme becomes more efficient at its natural function, the conversion of Uridine (B1682114) triphosphate (UTP) to Cytidine (B196190) triphosphate (CTP). nih.gov Studies on a CPEC-resistant murine leukemia cell line (L1210/CPEC) revealed significant changes in the enzyme's kinetic parameters. The Michaelis constant (Km) for the substrate UTP was found to decrease from 126 µM in sensitive cells to 50 µM in resistant cells, indicating a higher affinity for the substrate. nih.gov Concurrently, the maximum reaction velocity (Vmax) of the enzyme increased 12-fold, from 0.2 to 2.3 nmol/mg/min. nih.gov These modifications result in a more catalytically efficient enzyme that can better sustain the CTP pools necessary for cell survival, even in the presence of the drug. The resistant cells consequently exhibit significantly expanded CTP and dCTP pools, often 4- to 5-fold higher than in sensitive cells. nih.gov

Table 1: Comparison of CTP Synthetase Kinetic Properties in Sensitive vs. Resistant Cells

| Cell Line | Km for UTP (µM) | Vmax (nmol/mg/min) | Source |

|---|---|---|---|

| L1210 (Sensitive) | 126 | 0.2 | nih.gov |

| L1210/CPEC (Resistant) | 50 | 2.3 | nih.gov |

A key adaptation in resistant cells is a structural or regulatory change in the CTPS enzyme that makes it less susceptible to inhibition by CPEC-TP. Research has demonstrated that the concentration of CPEC-TP required to inhibit the enzyme is substantially higher in resistant cells. nih.gov In the L1210/CPEC resistant cell line, the median inhibitory concentration (IC50) for CPEC-TP increased sevenfold, from 2 µM in the parental sensitive cells to 14 µM. nih.gov This decreased sensitivity means that even if CPEC-TP is formed within the cell, it is less effective at blocking the production of CTP. This finding is consistent with another study where even when resistant Molt-4 cells generated CPEC-TP levels equivalent to cytotoxic concentrations in sensitive cells, no cell death was observed, suggesting an alteration in the target enzyme. nih.gov

Table 2: CPEC-TP Inhibitory Concentration on CTP Synthetase

| Cell Line | IC50 of CPEC-TP (µM) | Fold Increase in Resistance | Source |

|---|---|---|---|

| L1210 (Sensitive) | 2 | - | nih.gov |

| L1210/CPEC (Resistant) | 14 | 7 | nih.gov |

Upregulation and Gene Amplification of CTP Synthetase Expression

Beyond altering the enzyme's properties, cancer cells can acquire resistance by simply producing more of the target enzyme. An increase in the quantity of CTPS can overwhelm the inhibitory capacity of the drug. In the CPEC-resistant L1210 cell line, Northern blot analysis showed a 3-fold increase in the transcripts of the CTPS gene compared to the sensitive parental line. nih.gov This gene amplification leads to higher levels of the CTPS protein, thereby requiring a higher intracellular concentration of CPEC-TP to achieve the same level of CTP pool depletion and cytotoxicity. Upregulated CTP synthase activity has been noted more broadly as a feature in various tumors. wikipedia.org

Deficiencies or Alterations in Precursor Phosphorylation Pathways

CPEC is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, CPEC-TP. nih.gov This activation process is a critical step, and defects in this pathway are a major cause of resistance.

The initial and rate-limiting step in CPEC's activation is phosphorylation by uridine/cytidine kinase (UCK). nih.gov A significant reduction in the activity of this enzyme can severely curtail the formation of CPEC-TP, rendering the drug ineffective. This mechanism was identified in a CPEC-resistant Molt-4 human T-cell leukemia line (Molt-4R), which exhibited markedly reduced CPEC-TP formation and a significant decrease in uridine/cytidine kinase activity compared to the sensitive parent cells. nih.gov The decreased activating enzyme UCK2, in particular, has been cited as a major cause of resistance to CPEC and other cytidine analogs. researchgate.netfrontiersin.org However, this is not a universal mechanism, as studies in the L1210/CPEC resistant line found no change in the properties of uridine-cytidine kinase, indicating that resistance mechanisms can be cell-type specific. nih.gov

Impaired Cellular Uptake of the Cyclopentenylcytosine (B51076) Prodrug

For CPEC to be activated, it must first enter the cell. Reduced cellular uptake is another mechanism of resistance. In the L1210/CPEC resistant cell line, the cellular uptake of CPEC was greatly decreased. nih.gov This impairment occurred despite the fact that uridine-cytidine kinase activity was normal in these cells. nih.gov It has been suggested that this decreased uptake could be a secondary effect of the altered CTPS, where the significantly expanded intracellular CTP pools in resistant cells lead to feedback inhibition of the membrane transport process responsible for CPEC entry. nih.gov Reduced nucleoside transport is recognized as a common resistance mechanism for nucleoside analogues. researchgate.net

Future Directions in Academic Research on Cyclopentenylcytosine 6 Triphosphate

Elucidation of Allosteric Regulation and Structural Dynamics of CTPS

A deeper understanding of the complex regulatory mechanisms governing CTP synthase (CTPS) is paramount for advancing the therapeutic application of its inhibitors. CTPS is a highly regulated enzyme, subject to allosteric control by both activators and inhibitors. wikipedia.org The enzyme catalyzes the conversion of UTP to CTP, a critical step for nucleic acid and phospholipid biosynthesis. nih.govnih.gov

Future research will focus on several key areas of CTPS regulation and structure:

Allosteric Effector Roles: GTP acts as an allosteric activator, promoting the hydrolysis of glutamine, which provides the amino group for CTP synthesis. wikipedia.orgnih.gov Conversely, the product, CTP, functions as a feedback inhibitor by binding to allosteric sites, one of which overlaps with the UTP substrate binding site. wikipedia.orgnih.govpnas.org High-resolution structural studies, such as cryo-electron microscopy (cryo-EM), have begun to reveal the precise binding modes of these nucleotides. nih.gov Future work will aim to further delineate the dynamic conformational changes induced by these effectors, particularly how GTP binding facilitates catalysis and coordinates the enzyme's two main domains (a glutamine amidotransferase domain and a synthetase domain) through an intramolecular ammonia (B1221849) tunnel. nih.govresearchgate.net

Structural Dynamics and Filamentation: CTPS monomers can polymerize into dimers, tetramers, and higher-order filamentous structures known as cytoophidia. wikipedia.orgnih.gov The assembly into these filaments is not merely structural but is linked to the enzyme's activity state. For human CTPS1, the filamentous form is considered a hyperactive state. pnas.org In contrast, yeast CTPS filament assembly is sensitive to pH and can be a response to cellular stress like starvation. elifesciences.org Investigating the precise molecular triggers and structural transitions that govern filament assembly and disassembly will provide critical insights into how CTPS activity is modulated in response to cellular needs and environmental cues.

Phosphorylation and Post-Translational Modifications: The activity of human CTPS1 can be inhibited by phosphorylation at specific serine residues by kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1. wikipedia.org Research into the upstream signaling pathways that control these phosphorylation events and the identification of other potential post-translational modifications will offer a more complete picture of CTPS regulation.

A detailed understanding of these regulatory layers will be instrumental in predicting cellular responses to CTPS inhibitors like CPEC-TP and in designing novel therapeutic strategies.

Rational Design of Next-Generation CTPS Inhibitors Targeting Specific Isoforms or Allosteric Sites

The existence of two human CTPS isoforms, CTPS1 and CTPS2, which share 75% sequence identity but have distinct physiological roles, presents a significant opportunity for targeted drug design. pnas.org CTPS1 is crucial for the proliferation of T cells and is upregulated in activated lymphocytes, while CTPS2 is more ubiquitously expressed and meets the CTP demand in other tissues. pnas.orgresearchgate.net This distinction makes selective inhibition of CTPS1 a highly attractive strategy for treating autoimmune disorders and T-cell malignancies with potentially fewer off-target effects. pnas.org

Future research in this area will concentrate on:

Isoform-Specific Inhibitors: The structural differences between CTPS1 and CTPS2, though subtle, can be exploited for rational inhibitor design. Cryo-EM studies have revealed that a single amino acid difference in an inhibitory binding site can explain the selectivity of certain small-molecule inhibitors for CTPS1. pnas.org Future efforts will leverage these structural insights to design and synthesize novel compounds with high potency and selectivity for CTPS1. This involves computational modeling and structure-based drug design to optimize interactions with the unique residues of the CTPS1 target site.

Targeting Allosteric Sites: Moving beyond the active site, the allosteric sites of CTPS represent promising targets for inhibitor development. Allosteric inhibitors offer potential advantages, including greater specificity and a reduced likelihood of side effects compared to active-site-directed drugs. mdpi.com The discovery and characterization of natural allosteric sites, such as the GTP activator site and the CTP feedback inhibition sites, provide a blueprint for designing novel allosteric modulators. nih.govnih.gov Research could focus on creating inhibitors that mimic CTP's feedback mechanism or that stabilize an inactive conformation of the enzyme by binding to a distinct allosteric pocket.

Cryo-EM in Drug Discovery: The ability of CTPS to form large, multimeric filaments makes it a challenging target for traditional structural biology methods like X-ray crystallography. Cryo-EM has proven to be an invaluable tool for visualizing the structure of these large assemblies and their interactions with inhibitors. nih.govpnas.org The continued application of high-resolution cryo-EM will be essential for guiding the rational design of next-generation inhibitors that target specific conformations or interfaces within the CTPS filament.

The table below summarizes key inhibitors and their characteristics, highlighting the progress towards isoform specificity.

| Inhibitor Name | Target(s) | IC50 Values | Notes |

| CPEC-TP | Bovine CTP Synthetase | ~6 µM nih.gov | Induces sigmoidal kinetics, suggesting allosteric effects. nih.gov |

| CTP Synthetase-IN-1 | Human CTPS1, Human CTPS2 | 32 nM, 18 nM medchemexpress.com | Potent, but not isoform-specific. medchemexpress.com |

| Isoform-Selective Inhibitors | Human CTPS1 | Varies | Selectivity achieved by exploiting a single amino acid difference between CTPS1 and CTPS2. pnas.org |

| Gemcitabine-5′-triphosphate | CTP Synthase | Potent inhibitor researchgate.net | Also incorporated into DNA; acts as a potent CTP synthase inhibitor. researchgate.net |

Investigation of Unexplored Downstream Signaling Pathways Impacted by CTP Depletion

The primary effect of CPEC-TP is the inhibition of CTPS, leading to the depletion of cellular CTP and dCTP pools. researchgate.net This depletion directly impacts the synthesis of DNA and RNA, halting cell proliferation. nih.gov However, the broader downstream consequences of this metabolic disruption are not fully understood. Future research is needed to map the full spectrum of signaling pathways that are activated or suppressed in response to CTP scarcity.

Potential avenues of investigation include:

Cellular Stress Responses: CTP depletion is a form of metabolic stress. Cells possess intricate signaling networks to sense and respond to such insults. Research could explore the activation of key stress-response pathways, such as the mTOR pathway, which is known to be linked to cytoophidium assembly, and pathways governed by kinases like PKA, which can phosphorylate and regulate CTPS. nih.gov Depletion of CTP could also impact dCTP levels, potentially triggering DNA replication stress and activating DNA damage response pathways. nih.gov

Phospholipid and Glycosylation Pathways: CTP is a crucial precursor for the synthesis of phospholipids, which are essential components of cellular membranes, and for the glycosylation of proteins. nih.govnih.gov A sustained lack of CTP would likely disrupt membrane integrity and function, as well as alter protein modifications. Investigating the downstream effects on lipid metabolism and protein sialylation could reveal novel vulnerabilities in cancer cells or pathogenic immune cells.

Immune Signaling: The active metabolite of the approved cancer drug gemcitabine (B846), which also inhibits CTP synthase, has been shown to activate the transcription of interferon-stimulated genes (ISGs), although the mechanism remains unknown. researchgate.net It is plausible that CTP depletion by CPEC-TP could trigger similar innate immune signaling pathways. Elucidating this connection could open up new possibilities for combining CTPS inhibitors with immunotherapy.

Development of Novel Combinatorial Strategies Based on CPEC-TP's Mechanism of Action

The mechanism of CPEC-TP, namely the depletion of a critical nucleotide pool, makes it an ideal candidate for combination therapies. By creating a specific metabolic vulnerability, CPEC-TP can sensitize cells to other therapeutic agents.

Future research should focus on rationally designed combinations:

Synergy with Other Nucleoside Analogs: Preclinical studies have already demonstrated that CPEC can significantly enhance the efficacy of other nucleoside analogs, such as gemcitabine (AraC). researchgate.netnih.gov By depleting the endogenous pool of (d)CTP, CPEC reduces the competition for enzymes that activate AraC and for incorporation into DNA. researchgate.net Further studies could explore combinations with a wider range of antimetabolites to identify the most potent synergistic pairings.

Combination with Radiotherapy: CPEC has been shown to increase the radiosensitizing effect of gemcitabine in pancreatic cancer cells. nih.gov The depletion of nucleotides necessary for DNA repair could be a key mechanism underlying this sensitization. Investigating the direct combination of CPEC-TP-induced CTP depletion with radiation could prove to be a powerful strategy for enhancing the efficacy of radiotherapy in solid tumors.

Pairing with Checkpoint Inhibitors: As CTP depletion may induce an immune response through pathways like ISG activation, combining CTPS inhibitors with immune checkpoint inhibitors (iCPIs) is a logical and promising future direction. researchgate.netfrontiersin.org The CTPS inhibitor could potentially reprogram the tumor microenvironment, making it more susceptible to immune attack facilitated by iCPIs. This approach could convert "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors with robust anti-tumor immunity.

By systematically exploring these combinatorial strategies, researchers can aim to maximize therapeutic efficacy and potentially overcome resistance to existing cancer therapies.

Q & A

Q. What are the key structural features of cyclopentenylcytosine 6-triphosphate that influence its biochemical activity?

this compound (C₉H₁₆N₃O₁₃P₃) is characterized by a cyclopentenyl sugar moiety linked to a cytosine base and a triphosphate group. The cyclopentenyl ring introduces conformational rigidity, which may alter substrate recognition by DNA polymerases compared to natural nucleotides. The triphosphate group is critical for incorporation into nucleic acid chains during replication. Structural analysis via NMR or X-ray crystallography is recommended to confirm stereochemical orientation (e.g., (3R,4S,5R)-configuration) and assess interactions with enzymatic binding pockets .

Q. What analytical techniques are effective for quantifying this compound in enzymatic assays?

High-performance liquid chromatography (HPLC) with UV detection at 270–280 nm (specific to cytosine’s absorbance) is commonly used. For real-time monitoring, mass spectrometry (LC-MS) provides higher sensitivity, especially when paired with isotope-labeled internal standards. Enzyme-assisted sequencing methods, such as ESEGA (Enzyme-Assisted High Throughput Sequencing), can also resolve incorporation efficiency into synthetic DNA strands .

Advanced Research Questions

Q. How can researchers optimize 6-triphosphate PCR conditions for this compound incorporation?

Systematic optimization involves:

- Buffer conditions : Test pH ranges (7.5–9.0) to balance polymerase activity and nucleotide stability.

- dNTP ratios : Titrate this compound against natural dNTPs (e.g., 10–50% substitution) to minimize polymerase inhibition.

- Polymerase selection : Compare fidelity and processivity of engineered polymerases (e.g., Therminator™ vs. Taq variants) using gel electrophoresis or sequencing to validate product integrity .

Q. How should researchers resolve contradictions in polymerase fidelity data when using this compound?

Discrepancies in polymerase fidelity often arise from enzyme-specific steric or electrostatic interactions with the cyclopentenyl moiety. To address this:

- Perform kinetic assays (e.g., pre-steady-state kinetics) to measure incorporation rates and error frequencies.

- Use deep sequencing (e.g., ESEGA) to quantify misincorporation events at single-base resolution.

- Cross-validate results with structural modeling (e.g., molecular dynamics simulations) to identify polymerase residues critical for substrate discrimination .

Q. What strategies enhance the functional integration of this compound into expanded genetic systems (e.g., AEGIS)?

To improve compatibility with 6-letter DNA alphabets:

- Functional group engineering : Introduce hydrophobic or alkynyl modifications to the cyclopentenyl ring to enhance base-pairing specificity.

- Library design : Use low-density incorporation (≤20%) to minimize polymerase stalling while maximizing information density.

- Selection assays : Apply in vitro evolution (e.g., SELEX) to isolate polymerases or reverse transcriptases with enhanced activity for synthetic nucleotides .

Q. How can researchers evaluate the metabolic stability of this compound in cellular environments?

- Intracellular tracking : Use fluorescently labeled analogs and confocal microscopy to monitor degradation rates.

- Metabolomic profiling : Combine LC-MS with enzymatic digestion to identify breakdown products (e.g., monophosphate derivatives).

- Competition assays : Co-administer with natural nucleotides to assess preferential utilization by replication machinery .

Methodological Notes

- References : Prioritize peer-reviewed studies on nucleotide analogs and polymerase engineering. Avoid non-academic sources (e.g., vendor websites).

- Data validation : Triangulate structural, kinetic, and sequencing data to minimize technical artifacts.

- Ethical compliance : Ensure synthetic genetic systems adhere to biosafety guidelines (e.g., NIH Guidelines for Recombinant DNA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.